![molecular formula C13H23N3 B13861015 4-[2-(2-Ethyl-4-methylimidazol-1-yl)ethyl]piperidine](/img/structure/B13861015.png)
4-[2-(2-Ethyl-4-methylimidazol-1-yl)ethyl]piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-(2-Ethyl-4-methylimidazol-1-yl)ethyl]piperidine is a compound that features a piperidine ring substituted with an ethyl-methylimidazole moiety
Preparation Methods
The synthesis of 4-[2-(2-Ethyl-4-methylimidazol-1-yl)ethyl]piperidine typically involves the reaction of 2-ethyl-4-methylimidazole with a suitable piperidine derivative. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like Raney nickel. The process may involve cyclization and dehydrogenation steps to achieve the desired product .
Chemical Reactions Analysis
4-[2-(2-Ethyl-4-methylimidazol-1-yl)ethyl]piperidine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, particularly at the imidazole ring.
Major Products: Depending on the reaction conditions, the major products can include oxidized or reduced forms of the compound, as well as substituted derivatives.
Scientific Research Applications
4-[2-(2-Ethyl-4-methylimidazol-1-yl)ethyl]piperidine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research may focus on its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry: It can be used in the development of new materials with specific properties, such as improved thermal resistance
Mechanism of Action
The mechanism of action of 4-[2-(2-Ethyl-4-methylimidazol-1-yl)ethyl]piperidine involves its interaction with specific molecular targets. The imidazole ring can interact with various enzymes and receptors, potentially inhibiting or activating them. This interaction can lead to a cascade of biochemical events that result in the compound’s observed effects .
Comparison with Similar Compounds
Similar compounds to 4-[2-(2-Ethyl-4-methylimidazol-1-yl)ethyl]piperidine include:
2-Ethyl-4-methylimidazole: Used as a cross-linker for epoxy resins and a curing agent for polysiloxane episulfide resin.
4-[2-(2-methylimidazol-1-yl)ethyl]piperidine: Shares a similar structure but with a methyl group instead of an ethyl group.
2-(2-(4-(2-(4-(1-(2-ethoxyethyl)-1H-benzo[d]imidazol-2-yl)piperidin-1-yl)ethyl)phenyl)propan-2-yl)-4,4-dimethyl-4,5-dihydrooxazole: Another related compound with potential therapeutic applications.
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties.
Properties
Molecular Formula |
C13H23N3 |
|---|---|
Molecular Weight |
221.34 g/mol |
IUPAC Name |
4-[2-(2-ethyl-4-methylimidazol-1-yl)ethyl]piperidine |
InChI |
InChI=1S/C13H23N3/c1-3-13-15-11(2)10-16(13)9-6-12-4-7-14-8-5-12/h10,12,14H,3-9H2,1-2H3 |
InChI Key |
FRFBQHZMLXFFMB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC(=CN1CCC2CCNCC2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


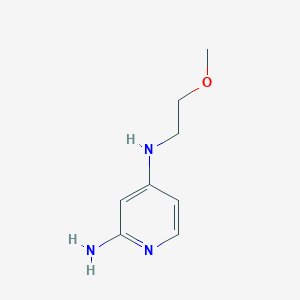
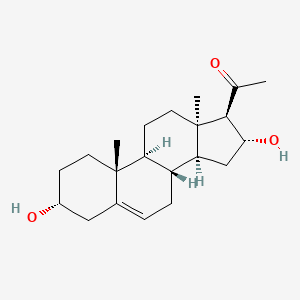
![2-chloro-4-(1H-pyrazol-4-yl)furo[2,3-c]pyridin-7-amine](/img/structure/B13860948.png)
![8-(Furan-2-yl)-2-thioxo-1,2-dihydro-H-pyrazolo[1,5-d][1,2,4]triazinone](/img/structure/B13860954.png)
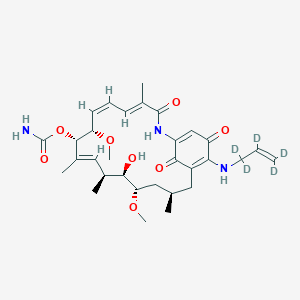
![Benzyl 2-Deoxy-2-phthalimido-3,6-di-O-benzyl-4-O-[phenoxy(thiocarbonyl)]-b-D-glucopyranoside](/img/structure/B13860960.png)

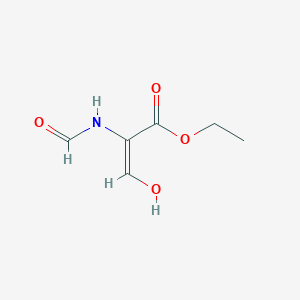
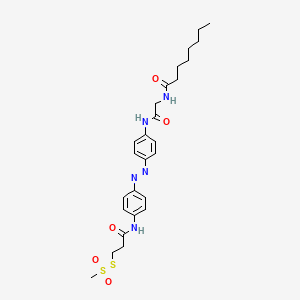
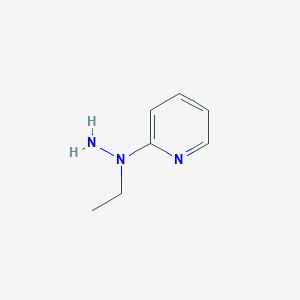
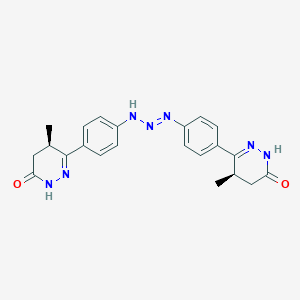
![[6-[6-[[(11E,13E)-15-[(3,4-dimethoxy-6-methyl-5-trimethylsilyloxyoxan-2-yl)oxymethyl]-16-ethyl-4-hydroxy-5,9,13-trimethyl-2,10-dioxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-4-(dimethylamino)-2-methyl-5-trimethylsilyloxyoxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 3-methylbutanoate](/img/structure/B13861011.png)
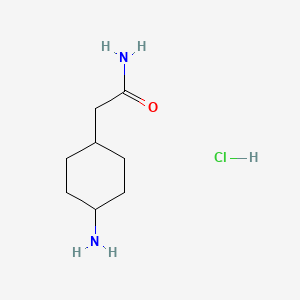
![cyclooct-4-en-1-yl N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate](/img/structure/B13861022.png)
